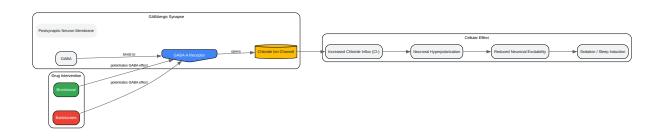


Head-to-head comparison of Bromisoval and barbiturates on sleep latency

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bromisoval	
Cat. No.:	B7769688	Get Quote

Head-to-Head Comparison: Bromisoval and Barbiturates on Sleep Latency


In the landscape of hypnotic agents, both **Bromisoval** and barbiturates have historically been utilized to promote sleep. This guide offers a comparative analysis of their effects on sleep latency, drawing upon available experimental data for researchers, scientists, and drug development professionals. While direct head-to-head clinical trial data is scarce, particularly for the older compound **Bromisoval**, a comparison can be constructed based on existing studies of each drug class.

Mechanism of Action: A Shared Pathway

Both **Bromisoval** and barbiturates exert their sedative effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[1] They act as positive allosteric modulators of the GABA-A receptor, enhancing the effects of GABA. This leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a reduction in neuronal excitability, which ultimately promotes sedation and sleep.[1]

A recent study on Bromovalerylurea (the active compound in **Bromisoval**) confirmed its action on GABA-A receptors, leading to an increase in non-rapid eye movement (NREM) sleep duration in rats.[2] This shared mechanism underscores the foundational similarities in how these two classes of drugs induce sleep.

Click to download full resolution via product page

Diagram 1: Simplified signaling pathway for **Bromisoval** and Barbiturates.

Quantitative Data on Sleep Latency

Direct comparative data on the effect of **Bromisoval** and barbiturates on sleep latency from a single study is not readily available in recent literature. However, individual studies provide insights into the efficacy of each.

Bromisoval (as Bromovalerylurea)

A 2023 study in Wistar rats investigated the hypnotic effects of Bromovalerylurea. While this study provided valuable information on the increase in NREM sleep, it did not specifically report on the quantitative reduction in sleep latency (the time taken to fall asleep). The study did note that doses of 125 mg/kg and higher significantly increased NREM sleep duration, indicating a hypnotic effect.[2]

Barbiturates (Sodium Amylobarbitone)

A 1959 study by Hinton and Marley provides quantitative data on the effects of amylobarbitone sodium on sleep in psychiatric patients. This study, while older, offers a clear indication of the impact of a barbiturate on the time taken to fall asleep.

Drug Class	Compound	Dosage	Subject Group	Mean Time to Fall Asleep (minutes)	Placebo
Barbiturates	Amylobarbito ne Sodium	200 mg	Psychiatric Patients with Insomnia	30	55

Table 1: Effect of Amylobarbitone Sodium on Time to Fall Asleep. Data extracted from Hinton and Marley, 1959.

Experimental Protocols

Bromovalerylurea (Bromisoval) Study (2023)

- Objective: To investigate the hypnotic/sedative effects and mechanism of Bromovalerylurea (BU).
- Subjects: Male Wistar rats.
- Methodology:
 - Electroencephalogram (EEG) and electromyogram (EMG) electrodes were implanted for sleep recording.
 - Rats were administered BU orally at doses of 50, 125, 250, and 500 mg/kg.
 - Sleep stages (NREM, REM) were recorded and analyzed for 4 hours post-administration.
 - Whole-cell patch-clamp recordings were conducted on pyramidal neurons in rat cortical slices to measure GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) after BU application.[2]

Amylobarbitone Sodium Study (Hinton and Marley, 1959)

- Objective: To compare the effects of amylobarbitone sodium, butobarbitone, and quinalbarbitone sodium on insomnia.
- Subjects: 20 female psychiatric patients with insomnia.
- Methodology:
 - A double-blind, placebo-controlled crossover design was used.
 - Each patient received amylobarbitone sodium (200 mg), butobarbitone (200 mg),
 quinalbarbitone sodium (200 mg), and a placebo on different nights in a randomized order.
 - The "time to fall asleep" was recorded by night nurses based on observation of the patient's state.
 - Patient movement during the night was also recorded using a mechanical apparatus under the bed.

Click to download full resolution via product page

Diagram 2: Experimental workflow of the Hinton and Marley (1959) study.

Concluding Remarks

Both **Bromisoval** and barbiturates effectively induce sleep through their action on the GABA-A receptor. While quantitative data for barbiturates demonstrates a significant reduction in sleep latency, similar detailed human data for **Bromisoval** is not prevalent in contemporary scientific literature. The available animal data for **Bromisoval** indicates a clear hypnotic effect by increasing NREM sleep, which would logically correlate with a reduction in sleep latency.

For researchers and drug development professionals, the key takeaway is the shared mechanism of action, suggesting that both compounds would reduce the time to sleep onset. However, the lack of modern, direct comparative studies on sleep latency necessitates caution in drawing definitive conclusions about their relative potency in this specific parameter. Future research employing standardized methodologies such as polysomnography would be required for a precise head-to-head comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. What is the mechanism of Bromisoval? [synapse.patsnap.com]
- 2. Bromovalerylurea modulates GABAA receptor-mediated inhibitory neurotransmission while inducing sleep PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head comparison of Bromisoval and barbiturates on sleep latency]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7769688#head-to-head-comparison-of-bromisoval-and-barbiturates-on-sleep-latency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com